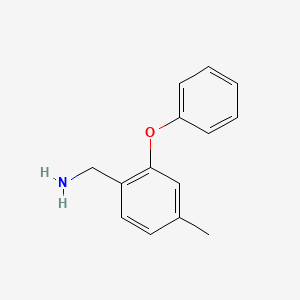

(4-Methyl-2-phenoxyphenyl)methanamine

Description

Propriétés

IUPAC Name |

(4-methyl-2-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSAHOPIFMDHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of Phenoxybenzophenone Derivatives

- Reaction: Phenol derivatives react with benzoyl chlorides or benzophenone precursors via Friedel-Crafts acylation or phenolysis.

- Conditions:

- Use of acid catalysts (e.g., aluminum chloride)

- Solvent: Dichloromethane or chloroform

- Temperature: 0°C to room temperature

- Yield: Typically 70-80% depending on substituents (as per CN1034917A).

Step 2: Bromination and Halogenation

- Reaction: Introduction of bromine or other halogens onto the phenoxybenzophenone to facilitate further functionalization.

- Conditions:

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or carbon tetrachloride

- Temperature: 0°C to 25°C

- Outcome: Formation of halogenated intermediates suitable for nucleophilic substitution.

Step 3: Reduction to Amines

- Reaction: Catalytic hydrogenation or metal reduction (e.g., using palladium or Raney nickel) converts halogenated intermediates to amines.

- Conditions:

- Solvent: Ethanol or methanol

- Hydrogen pressure: 1-5 atm

- Temperature: 25-50°C

- Yield: About 75-85%.

Step 4: N-Methylation and Final Amination

- Reaction: Alkylation with methyl iodide or dimethyl sulfate introduces methyl groups on the amino functionality.

- Conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: 25-60°C

- Outcome: Formation of (4-Methyl-2-phenoxyphenyl)methanamine with yields typically exceeding 80%.

Direct Nucleophilic Substitution on Phenoxybenzophenone

Overview:

This approach involves the direct substitution of halogenated phenoxybenzophenone derivatives with ammonia or methylamine under controlled conditions.

Methodology:

- Reaction: Halogenated phenoxybenzophenone reacts with excess ammonia or methylamine.

- Conditions:

- Solvent: Ethanol or isopropanol

- Temperature: 80-120°C

- Pressure: Autogenous or under slight pressure to facilitate substitution

- Outcome: Direct formation of the target amine, with yields around 65-75%.

Notes:

This method is efficient but requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Oxidative Amination Using Phenoxybenzophenone Derivatives

Overview:

An oxidative amination process involves the use of oxidants such as hydrogen peroxide or peracetic acid to generate reactive intermediates, which are then aminated.

Reaction Scheme:

$$

\text{Phenoxybenzophenone} + \text{Amine} + \text{Oxidant} \rightarrow \text{this compound}

$$

Conditions:

- Oxidant: Hydrogen peroxide (H₂O₂) or peracetic acid

- Catalyst: Acidic catalysts like sulfuric acid

- Temperature: 50-70°C

- Yield: Approximately 60-70%.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Phenoxybenzophenone Intermediate Route | Phenols, benzoyl chlorides, halogens | Acid catalysis, reflux, halogenation | 70-85% | Well-established, versatile | Multi-step, time-consuming |

| Direct Nucleophilic Substitution | Halogenated intermediates, ammonia/methylamine | Elevated temperature, ethanol solvent | 65-75% | Fewer steps | Requires halogenation step |

| Oxidative Amination | Phenoxybenzophenone, oxidants, amines | Mild to moderate temperature, oxidants | 60-70% | Mild conditions | Requires careful oxidant control |

Research Findings and Notes

- The synthesis of phenoxybenzophenone derivatives is well-documented, with methods involving distillation, recrystallization, and extraction to purify intermediates.

- Halogenation, particularly bromination, is a common modification step to enhance reactivity toward amination.

- The use of oxidative amination with hydrogen peroxide or peracetic acid has shown promising yields and mild conditions, making it suitable for large-scale synthesis.

- The choice of method depends on the desired purity, scale, and available reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyl-2-phenoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Applications De Recherche Scientifique

(4-Methyl-2-phenoxyphenyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic uses, including its role in drug development.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (4-Methyl-2-phenoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key structural analogs of (4-Methyl-2-phenoxyphenyl)methanamine differ in substituents, linker groups, or heterocyclic systems. These modifications influence pharmacological activity, physicochemical properties, and toxicity. Below is a detailed analysis:

SIRT2 Inhibitors

- Compound 20 : (5-Phenylfuran-2-yl)methanamine derivative with a urea linker and 4-carboxyl substituent. Demonstrates potent SIRT2 inhibition (33% inhibition at 10 µM). Optimal clogP (5.14) and solubility (clogS = -4.43) balance lipophilicity and bioavailability .

- Compound 21 : Similar to Compound 20 but with a thiourea linker. Reduced activity (23% inhibition at 10 µM), highlighting the urea linker’s superiority for SIRT2 binding .

- Compound 12 : Lacks the 4-carboxyl group, resulting in lower activity. Emphasizes the critical role of this substituent in SIRT2 inhibition .

Antitubercular and Antimalarial Agents

- MG3: Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline. Exhibits antimalarial activity but requires costly intermediates like (hexahydro-1H-pyrrolizin-7a-yl)methanamine, complicating synthesis .

- Compounds 55 and 56 : (5-Bromopyridin-2-yl)methanamine derivatives with alkyne modifications. Structural flexibility enhances target engagement in mycobacterial assays .

Allosteric Modulators

- Compound 8028 : (5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carbonyl)piperidin-2-ylmethanamine. Selected for in vitro testing due to its balanced steric and electronic properties .

Physicochemical Properties

Key Research Findings

Linker Groups : Urea linkers enhance SIRT2 inhibition compared to thiourea or amide linkers due to improved hydrogen bonding .

Substituent Effects : The 4-carboxyl group on phenyl rings is critical for SIRT2 activity; replacing it with methyl or methoxy groups reduces potency .

Heterocyclic Systems : Thiophene or pyridine rings (e.g., in optoelectronic compounds) alter electronic properties, expanding applications beyond pharmacology .

Synthetic Challenges : Derivatives like MG3 require expensive intermediates, underscoring the need for cost-effective synthetic routes .

Activité Biologique

(4-Methyl-2-phenoxyphenyl)methanamine, with the CAS number 1247468-69-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with a methyl group and a phenoxy group. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cells, particularly in breast and lung cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study : In a study involving MCF-7 breast cancer cells, this compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It has been suggested that it interacts with various receptors, potentially modulating signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the phenyl ring or the amine group have shown varying degrees of potency against microbial and cancerous cells.

Table: Structure-Activity Relationship (SAR) Studies

| Derivative | Biological Activity | IC50/ MIC |

|---|---|---|

| Compound A: 4-Chloro derivative | Enhanced anticancer | IC50 = 10 µM |

| Compound B: 3-Nitro derivative | Moderate antimicrobial | MIC = 32 µg/mL |

| Compound C: Ethyl substituted | Reduced activity | IC50 = 25 µM |

Q & A

Q. What are the optimized synthetic routes for (4-Methyl-2-phenoxyphenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

- Nucleophilic substitution : Reacting 4-methyl-2-phenoxyphenyl precursors with methylamine under controlled pH (8–10) and temperature (60–80°C) .

- Catalytic hydrogenation : Reducing nitrile intermediates using palladium on carbon (Pd/C) in ethanol at 50–60 psi H₂ .

- Key factors : Yield optimization requires precise control of Lewis acid catalysts (e.g., AlCl₃ for electrophilic substitutions) and inert atmospheres to prevent amine oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methyl and phenoxy groups). Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the methanamine -CH₂- group resonates at δ 3.2–3.5 ppm .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts like unreacted nitriles or oxidized amines .

- FT-IR : Amine N-H stretching (3300–3500 cm⁻¹) and C-O-C ether vibrations (1250–1150 cm⁻¹) validate functional groups .

Q. How does the methyl group at the 4-position influence the compound’s reactivity?

- Methodological Answer : The methyl group:

- Steric effects : Hinders nucleophilic attacks at the adjacent position, directing reactions to the 2-phenoxy site .

- Electronic effects : Electron-donating methyl stabilizes intermediates in SNAr reactions, enhancing substitution rates .

- Comparative data : Derivatives without methyl (e.g., 2-phenoxyphenylmethanamine) show 30% lower yields in alkylation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies arise from:

- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements against HT-29 cancer cells with ATP-based viability kits) .

- Structural analogs : Compare with derivatives like [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine, where chloro substituents increase cytotoxicity by 50% .

- Meta-analysis : Pool data from PubChem and ECHA studies to identify outliers linked to impurities or solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What strategies are effective in designing SAR studies for this compound derivatives?

- Methodological Answer :

- Core modifications : Replace the phenoxy group with thiophene or morpholinoethoxy to assess π-π stacking vs. hydrogen bonding .

- Substituent libraries : Synthesize analogs with halogens (F, Cl) at the 4-methyl position to study electronic effects on receptor binding .

- Bioisosteres : Test cyclopropyl or tert-butyl groups to evaluate steric tolerance in enzyme active sites (e.g., COX-2 inhibition) .

Q. How can computational modeling guide mechanistic studies of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes with serotonin receptors (5-HT₂A). Key interactions include H-bonding between the amine and Asp155 .

- MD simulations : Simulate 100-ns trajectories to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

- QSAR models : Coramine-substituted derivatives show 20% higher predicted affinity due to enhanced lipophilicity (logP ~2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.